![molecular formula C17H17N3O2S B2746194 3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-97-4](/img/structure/B2746194.png)

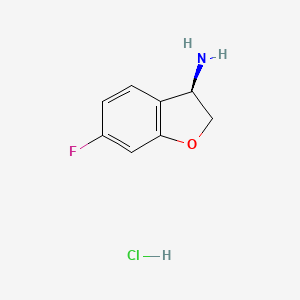

3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

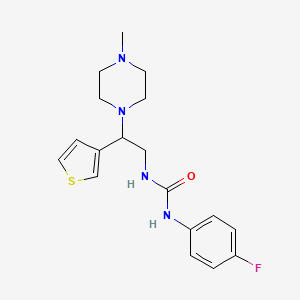

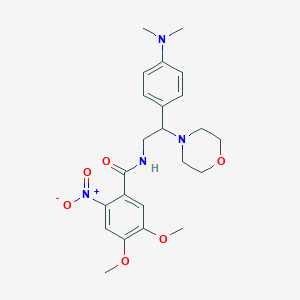

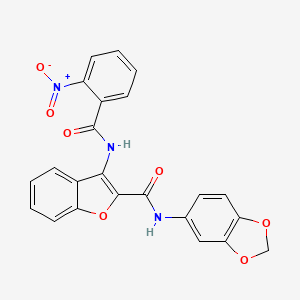

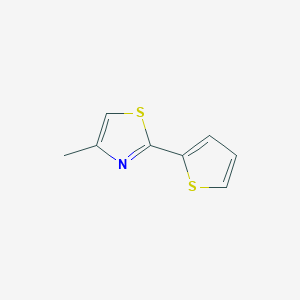

“3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a compound with a thieno[2,3-b]pyridine fragment . Compounds with this fragment are of special interest due to a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid . The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .Chemical Reactions Analysis

Amides of 3-aminothieno[2,3-b]pyridine-2-carboxylic acids are known to react readily with carbonyl compounds, aldehydes, or cyclic ketones, in boiling AcOH or toluene in the presence of catalytic amounts of acids to form pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives .科学的研究の応用

Antiproliferative Activity

The synthesis and investigation of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have highlighted their significance in antiproliferative research, particularly against phospholipase C enzymes. A study by van Rensburg et al. (2017) on analogues of this compound class emphasized the critical roles of the 3-amino and 2-aryl carboxamide functionalities in maintaining antiproliferative activity. Modifications at these positions led to the loss of activity, whereas alterations at C-5 yielded compounds with enhanced activity, demonstrating the compound's potential in cancer research (van Rensburg et al., 2017).

Synthesis and Characterization

In the realm of heterocyclic chemistry, compounds such as 3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide serve as key intermediates for synthesizing novel molecules with potential biological activities. Bakhite et al. (2005) explored the synthetic utility of related compounds, yielding a variety of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. This work underscores the compound's role in developing new chemotherapeutic agents and materials with unique properties (Bakhite et al., 2005).

Antimicrobial Activity

Further extending its utility, modifications of thieno[2,3-b]pyridine derivatives have been explored for antimicrobial applications. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from related compounds, showing significant antimicrobial activities. This research opens avenues for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Gad-Elkareem et al., 2011).

Cytotoxicity and Tumor Growth Inhibition

The structure-activity relationship (SAR) studies of methyl 3-amino-6-[(hetero)arylethynyl]thieno[2,3-b]pyridine-2-carboxylates revealed promising cytotoxic activities against various human tumor cell lines. Queiroz et al. (2011) demonstrated that certain derivatives significantly inhibited tumor cell growth, altered normal cell cycle distribution, and induced apoptosis in cancer cells. This highlights the compound's potential in cancer therapy (Queiroz et al., 2011).

Insecticidal Activity

The versatility of this compound extends to agricultural chemistry, where derivatives have shown potent insecticidal properties. Bakhite et al. (2014) synthesized pyridine derivatives exhibiting significant toxicity against the cowpea aphid, Aphis craccivora Koch, suggesting a potential role in pest management strategies (Bakhite et al., 2014).

将来の方向性

Future research could focus on further exploring the biological activities of “3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” and similar compounds, given their wide spectrum of biological activity . Additionally, more studies could be conducted to understand their synthesis, molecular structure, and chemical reactions in more detail.

作用機序

Target of Action

A structurally similar compound was found to inhibit cdk8 , suggesting that this compound might also target similar proteins or pathways.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .

Biochemical Pathways

If it indeed targets cdk8 like its structurally similar compound , it could potentially affect cell cycle regulation and transcriptional regulation pathways.

Pharmacokinetics

One study suggests that structurally similar compounds have high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .

Result of Action

If it indeed targets cdk8 like its structurally similar compound , it could potentially inhibit cell proliferation and induce cell cycle arrest.

特性

IUPAC Name |

3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-9-7-10(2)19-17-13(9)14(18)15(23-17)16(21)20-11-5-4-6-12(8-11)22-3/h4-8H,18H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKUWCFQFYNTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2746117.png)

![3-[4-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2746119.png)

![3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B2746121.png)

![2-[4-(5-chloro-2-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2746122.png)

![1-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746124.png)

![(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2746125.png)